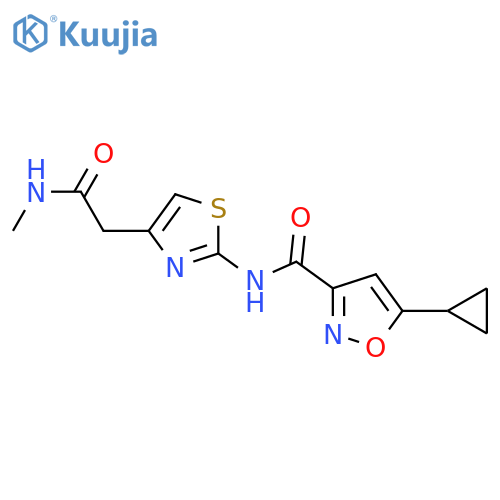Cas no 1219906-66-7 (5-cyclopropyl-N-{4-(methylcarbamoyl)methyl-1,3-thiazol-2-yl}-1,2-oxazole-3-carboxamide)
5-シクロプロピル-N-{4-(メチルカルバモイル)メチル-1,3-チアゾール-2-イル}-1,2-オキサゾール-3-カルボキサミドは、複素環化合物の一種であり、有機合成化学や医薬品開発において重要な中間体として利用されます。この化合物は、シクロプロピル基とチアゾール環、オキサゾール環を有する特異な構造を持ち、高い分子多様性と生物学的活性が期待されます。特に、チアゾール環上のメチルカルバモイルメチル基は、標的タンパク質との相互作用を最適化する可能性があり、創薬研究において有用な特性を示します。その安定性と合成の再現性から、学術研究や産業応用に適した化合物です。

1219906-66-7 structure
商品名:5-cyclopropyl-N-{4-(methylcarbamoyl)methyl-1,3-thiazol-2-yl}-1,2-oxazole-3-carboxamide
5-cyclopropyl-N-{4-(methylcarbamoyl)methyl-1,3-thiazol-2-yl}-1,2-oxazole-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- 5-cyclopropyl-N-{4-(methylcarbamoyl)methyl-1,3-thiazol-2-yl}-1,2-oxazole-3-carboxamide
- 5-cyclopropyl-N-[4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-1,2-oxazole-3-carboxamide
- AKOS024519145
- 5-cyclopropyl-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)isoxazole-3-carboxamide
- F5791-2631
- VU0521005-1
- 5-cyclopropyl-N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}-1,2-oxazole-3-carboxamide
- 1219906-66-7
-
- インチ: 1S/C13H14N4O3S/c1-14-11(18)4-8-6-21-13(15-8)16-12(19)9-5-10(20-17-9)7-2-3-7/h5-7H,2-4H2,1H3,(H,14,18)(H,15,16,19)
- InChIKey: JSCQDKZJLJNASX-UHFFFAOYSA-N
- ほほえんだ: O1C(C2CC2)=CC(C(NC2=NC(CC(NC)=O)=CS2)=O)=N1
計算された属性
- せいみつぶんしりょう: 306.079
- どういたいしつりょう: 306.079
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 21
- 回転可能化学結合数: 5
- 複雑さ: 418
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 125A^2
- 疎水性パラメータ計算基準値(XlogP): 0.7
5-cyclopropyl-N-{4-(methylcarbamoyl)methyl-1,3-thiazol-2-yl}-1,2-oxazole-3-carboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5791-2631-10μmol |
5-cyclopropyl-N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}-1,2-oxazole-3-carboxamide |
1219906-66-7 | 10μmol |
$103.5 | 2023-09-09 | ||
| Life Chemicals | F5791-2631-5μmol |
5-cyclopropyl-N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}-1,2-oxazole-3-carboxamide |
1219906-66-7 | 5μmol |
$94.5 | 2023-09-09 | ||
| Life Chemicals | F5791-2631-15mg |
5-cyclopropyl-N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}-1,2-oxazole-3-carboxamide |
1219906-66-7 | 15mg |
$133.5 | 2023-09-09 | ||
| Life Chemicals | F5791-2631-20mg |
5-cyclopropyl-N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}-1,2-oxazole-3-carboxamide |
1219906-66-7 | 20mg |
$148.5 | 2023-09-09 | ||
| Life Chemicals | F5791-2631-30mg |
5-cyclopropyl-N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}-1,2-oxazole-3-carboxamide |
1219906-66-7 | 90%+ | 30mg |
$178.5 | 2023-05-20 | |
| Life Chemicals | F5791-2631-2μmol |
5-cyclopropyl-N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}-1,2-oxazole-3-carboxamide |
1219906-66-7 | 2μmol |
$85.5 | 2023-09-09 | ||
| Life Chemicals | F5791-2631-20μmol |
5-cyclopropyl-N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}-1,2-oxazole-3-carboxamide |
1219906-66-7 | 20μmol |
$118.5 | 2023-09-09 | ||
| Life Chemicals | F5791-2631-10mg |
5-cyclopropyl-N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}-1,2-oxazole-3-carboxamide |
1219906-66-7 | 10mg |
$118.5 | 2023-09-09 | ||
| Life Chemicals | F5791-2631-3mg |
5-cyclopropyl-N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}-1,2-oxazole-3-carboxamide |
1219906-66-7 | 3mg |
$94.5 | 2023-09-09 | ||
| Life Chemicals | F5791-2631-4mg |
5-cyclopropyl-N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}-1,2-oxazole-3-carboxamide |
1219906-66-7 | 4mg |
$99.0 | 2023-09-09 |
5-cyclopropyl-N-{4-(methylcarbamoyl)methyl-1,3-thiazol-2-yl}-1,2-oxazole-3-carboxamide 関連文献
-
Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614
-
Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
-
4. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656
-
Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475
1219906-66-7 (5-cyclopropyl-N-{4-(methylcarbamoyl)methyl-1,3-thiazol-2-yl}-1,2-oxazole-3-carboxamide) 関連製品
- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)
- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)
- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)
- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)
- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)
- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)
- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)
- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)
- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)
- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
